Cas no 474709-83-6 (1-(4-Fluorophenyl)cyclopropanamine)

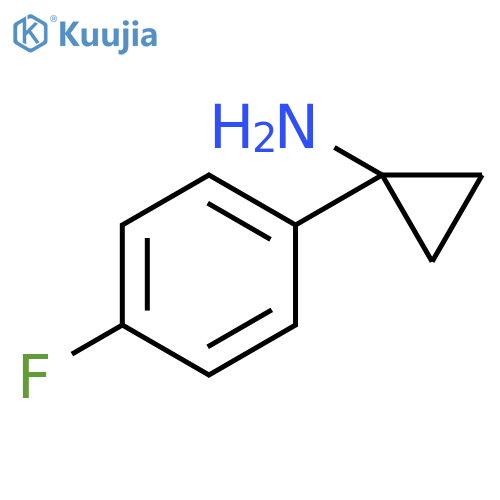

474709-83-6 structure

商品名:1-(4-Fluorophenyl)cyclopropanamine

1-(4-Fluorophenyl)cyclopropanamine 化学的及び物理的性質

名前と識別子

-

- 1-(4-FLUORO-PHENYL)-CYCLOPROPYLAMINE

- 1-(4-fluorophenyl)cyclopropan-1-amine

- 1-(4-fluorophenyl)cyclopropanamine hydrochloride

- 1-(4-FLUOROPHENYL)CYCLOPROPYLAMINE,

- Cyclopropanamine, 1-(4-fluorophenyl)-

- 1-(4-Fluorophenyl)cyclopropanamine

- 1-(4-Fluorophenyl)cyclopropylamine

- 1-(4-fluorophenyl) cyclopropanamine

- JZDJCPUJSHPOJP-UHFFFAOYSA-N

- 1-(4-fluorophenyl)-1-cyclopropanamine

- AB39550

- SY185544

- ST2415014

- V6092

- CS-W020619

- DTXSID30514362

- SCHEMBL56590

- Z381654558

- 474709-83-6

- 1-(4-Fluorophenyl)-cyclopropanamine

- AS-17992

- AKOS000773666

- MFCD07374474

- EN300-69788

-

- MDL: MFCD07374474

- インチ: 1S/C9H10FN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2

- InChIKey: JZDJCPUJSHPOJP-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])C1(C([H])([H])C1([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 151.08000

- どういたいしつりょう: 151.079727485g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 26

じっけんとくせい

- PSA: 26.02000

- LogP: 2.47380

1-(4-Fluorophenyl)cyclopropanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-69788-2.5g |

1-(4-fluorophenyl)cyclopropan-1-amine |

474709-83-6 | 2.5g |

$153.0 | 2023-05-04 | ||

| Enamine | EN300-69788-10.0g |

1-(4-fluorophenyl)cyclopropan-1-amine |

474709-83-6 | 10g |

$524.0 | 2023-05-04 | ||

| eNovation Chemicals LLC | Y1004894-5g |

1-(4-Fluoro-phenyl)-cyclopropylamine |

474709-83-6 | 95% | 5g |

$780 | 2024-07-28 | |

| abcr | AB310188-250 mg |

1-(4-Fluorophenyl)cyclopropylamine; 98% |

474709-83-6 | 250mg |

€214.10 | 2023-04-26 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1680-1G |

1-(4-fluorophenyl)cyclopropanamine |

474709-83-6 | 95% | 1g |

¥ 541.00 | 2023-04-13 | |

| Chemenu | CM202452-5g |

1-(4-Fluoro-phenyl)-cyclopropylamine |

474709-83-6 | 95+% | 5g |

$784 | 2022-09-01 | |

| Fluorochem | 209071-1g |

1-(4-Fluorophenyl)cyclopropanamine |

474709-83-6 | 95% | 1g |

£201.00 | 2022-03-01 | |

| TRC | F594150-50mg |

1-(4-Fluorophenyl)cyclopropylamine |

474709-83-6 | 50mg |

$75.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y0978596-5g |

1-(4-fluorophenyl)cyclopropanamine |

474709-83-6 | 95% | 5g |

$300 | 2024-08-02 | |

| TRC | F594150-250mg |

1-(4-Fluorophenyl)cyclopropylamine |

474709-83-6 | 250mg |

$98.00 | 2023-05-18 |

1-(4-Fluorophenyl)cyclopropanamine 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

474709-83-6 (1-(4-Fluorophenyl)cyclopropanamine) 関連製品

- 764647-70-3(1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2039-76-1(3-Acetylphenanthrene)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:474709-83-6)1-(4-Fluorophenyl)cyclopropanamine

清らかである:99%

はかる:5g

価格 ($):523.0

atkchemica

(CAS:474709-83-6)1-(4-Fluorophenyl)cyclopropanamine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ